

An In-depth Technical Guide to 6-Aminobenzothiazole: Structure, Analysis, and Applications

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Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Aminobenzothiazole is a heterocyclic aromatic organic compound that serves as a vital building block in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and detailed analytical methodologies for **6-Aminobenzothiazole**. It includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key processes to support researchers in its application and further development.

Chemical Structure and Properties Chemical Structure

6-Aminobenzothiazole consists of a benzene ring fused to a thiazole ring, with an amino group substituted at the 6-position.[4][5] The presence of the amino group and the heteroatoms (nitrogen and sulfur) in the bicyclic system are key to its chemical reactivity and biological activity.[6]

Caption: Chemical structure of **6-Aminobenzothiazole**.



Physicochemical Properties

The key physicochemical properties of **6-Aminobenzothiazole** are summarized below, providing essential information for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C7H6N2S	[5][7]
Molecular Weight	150.20 g/mol	[5][7]
CAS Number	533-30-2	[7]
Appearance	Solid, crystals	
Melting Point	87-91 °C	[8]
Solubility	Slightly soluble in water; [8] soluble in aqueous EtOH.	
SMILES String	Nc1ccc2ncsc2c1	
InChI Key	FAYAYUOZWYJNBD- UHFFFAOYSA-N	

Synthesis of 6-Aminobenzothiazole General Synthesis Pathway

The synthesis of 2-aminobenzothiazole derivatives typically involves the reaction of a substituted aniline with a thiocyanate source, followed by oxidative cyclization using an agent like bromine in acetic acid.[9][10] For **6-aminobenzothiazole**, a common precursor would be p-phenylenediamine.

Caption: General workflow for the synthesis of **6-Aminobenzothiazole**.

Experimental Protocol: Synthesis

This protocol is adapted from general methods for synthesizing substituted 2-aminobenzothiazoles.[9]



- Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve
 the starting aniline (e.g., p-phenylenediamine) and potassium thiocyanate in glacial acetic
 acid.
- Cooling: Cool the reaction mixture in an ice bath to maintain a temperature below 10°C.
- Bromination: While stirring vigorously, add a solution of bromine dissolved in glacial acetic acid dropwise. The rate of addition should be controlled to keep the temperature from rising.
- Reaction Time: After the addition of bromine is complete, continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.
- Isolation: Pour the reaction mixture into water. Neutralize the solution with a base, such as 10% sodium hydroxide, which will cause the product to precipitate.
- Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or benzene/petroleum ether, to yield pure 6-Aminobenzothiazole.[8]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of **6-Aminobenzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[11][12]



Nucleus	Solvent	Chemical Shift (δ, ppm) & Multiplicity	Assignment	Reference(s)
¹ H	DMSO-d ₆	Data inferred from related structures	Aromatic protons, -NH ₂ protons	[13]
13 C	DMSO	105.7, 114.1, 122.9, 132.8, 147.2, 150.3, 165.7	Benzothiazole core carbons	[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference(s)
3435 - 3254	N-H Stretch	Primary Amine (-NH ₂)	[2]
3043	C-H Stretch (Aromatic)	Aromatic Ring	[2]
~1615	C=N Stretch	Thiazole Ring	[2]
~1500	C=C Stretch (Aromatic)	Aromatic Ring	[14]

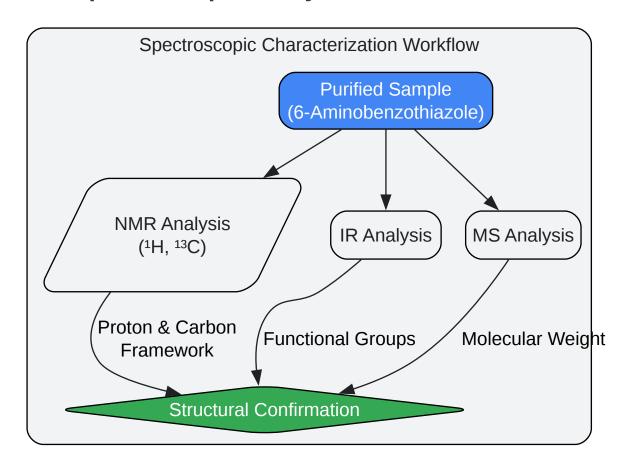
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.



Technique	m/z Value	Assignment	Reference(s)
EI-MS	150.20	[M] ⁺ (Molecular Ion)	[5][7]
HRMS-ESI	250.1020	[M+H]+ (for a thiourea derivative)	[15]

General Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic analysis of **6-Aminobenzothiazole**.

Experimental Protocols for Spectroscopic Analysis

 NMR Sample Preparation: Dissolve approximately 5-20 mg of purified 6-Aminobenzothiazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[12]
 Transfer the solution to a clean NMR tube for analysis.



- IR Sample Preparation (ATR-IR): Place a small amount of the solid sample directly onto the ATR crystal.[7] Apply pressure to ensure good contact and collect the spectrum.
- MS Sample Preparation (LC-MS): Prepare a dilute solution of the sample (e.g., 10-100 μg/mL) in a solvent like methanol or acetonitrile.[12] The solution is then injected into the LC-MS system for analysis.

Chromatographic Analysis

Chromatography is used to separate **6-Aminobenzothiazole** from impurities and for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity and quantifying **6-Aminobenzothiazole**. [16]

Parameter	Condition	Reference(s)
Column	Newcrom R1 (Reverse Phase)	[16]
Mobile Phase	Acetonitrile (MeCN) and water with a phosphoric acid modifier.	[16]
Detection	UV/VIS	[15]
Note	For Mass-Spec (MS) compatible methods, replace phosphoric acid with formic acid.	[16]

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring reaction progress and assessing purity.[1] [17] A common mobile phase for related compounds is a mixture of Toluene: Ethyl Acetate: Formic Acid (5:4:1).[17]

Experimental Protocol: HPLC Analysis



- Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio. Add phosphoric acid (or formic acid for MS compatibility) to the aqueous component. Degas the mobile phase before use.[16]
- Sample Preparation: Accurately weigh and dissolve the **6-Aminobenzothiazole** sample in the mobile phase to a known concentration.
- Instrumentation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Injection and Analysis: Inject the sample onto the column and run the analysis according to the established method. The compound is detected using a UV detector at an appropriate wavelength.

Biological Significance and Signaling Pathways Overview of Biological Activities

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives, including those of **6-aminobenzothiazole**, have been investigated for a wide array of pharmacological activities. These include:

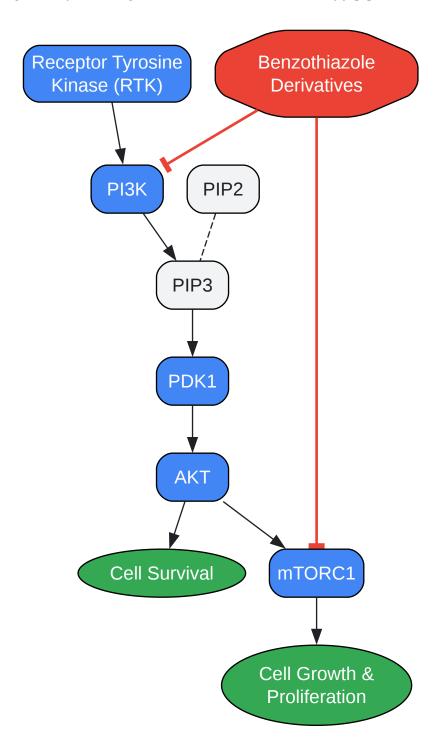
- Anticancer Activity: Derivatives have shown antiproliferative effects against various cancer cell lines.[6][18]
- Antimicrobial Activity: Benzothiazoles exhibit activity against bacteria and fungi.[14][19]
- Antitubercular Activity: Specific 2-amino benzothiazole compounds have demonstrated bactericidal activity against Mycobacterium tuberculosis.[1][15]
- Anti-inflammatory Activity: Certain functionalized derivatives possess anti-inflammatory properties.[20][21]

Involvement in PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several benzothiazole



derivatives have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR, making them promising candidates for cancer therapy.[6]



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.



Conclusion

6-Aminobenzothiazole is a compound of significant interest due to its versatile chemical nature and the broad pharmacological potential of its derivatives. This guide has provided a detailed technical overview of its structure, properties, synthesis, and analytical characterization. The experimental protocols and tabulated data serve as a practical resource for researchers, while the visualized workflows and signaling pathways offer a clear conceptual framework for its application in drug discovery and development.

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